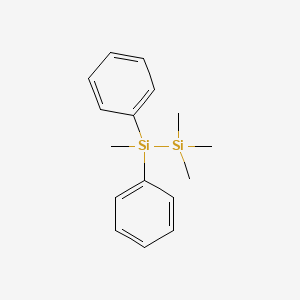












|
REACTION_CXSMILES
|
[CH3:1][Si:2](Cl)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:16][Si:17]([Li])([C:24]1C=CC=CC=1)[C:18]1C=CC=CC=1.[Si](Cl)(C)(C)C>O1CCCC1>[CH3:1][Si:2]([Si:17]([CH3:24])([CH3:18])[CH3:16])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Li]
|
|
Name
|
|
|
Quantity
|
5.59 mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight (16 hr.) at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
During the addition
|
|
Type
|
CUSTOM
|
|
Details
|
agitation was provided via a mechanical stirrer and an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
under 40° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction mixture temperature under 40° C
|
|
Type
|
ADDITION
|
|
Details
|
Upon completion of the addition
|
|
Type
|
FILTRATION
|
|
Details
|
the now essentially colorless mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated LiCl and unreacted Li metal
|
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed from the resulting clear solution at reduced pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
the residual oil fractionally distilled at 0.3 mm Hg
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1074.1 g | |
| YIELD: PERCENTYIELD | 71% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |